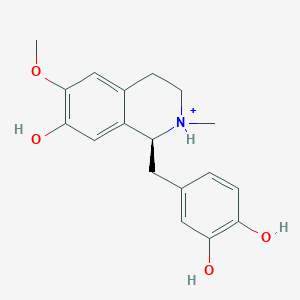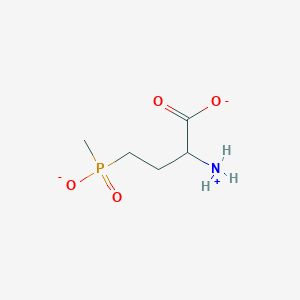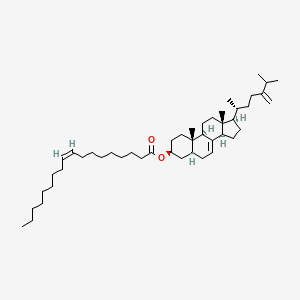
D-beta-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,6-diammoniohexanoate(1+) is an amino-acid cation that is the conjugate acid of 3,6-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate acid of a (3R)-3,6-diaminohexanoic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Mechanisms and Binding Sites : A study by (Tang, Harms, & Frey, 2002) identified a novel pyridoxal 5'-phosphate binding site in adenosylcobalamin-dependent lysine 5,6-aminomutase, which catalyzes the interconversion of D-lysine and L-beta-lysine. This finding contributes to our understanding of enzyme mechanisms involving D-beta-lysine.
Gene Delivery and Polymer Research : The gene delivery properties of lysine-derived cationic polymers have been investigated. A study by (Eldred et al., 2005) examined the effects of side chain configuration and backbone spacing on these properties, revealing insights into how this compound structures influence gene delivery efficiency.
Biocatalysis : In biocatalysis, this compound plays a crucial role. For instance, (Anusree, Wendisch, & Nampoothiri, 2016) explored the co-expression of endoglucanase and β-glucosidase in Corynebacterium glutamicum for direct lysine fermentation from cellulose.
Medicinal and Nutritional Aspects : Research by (Friedman & Levin, 2012) delved into the nutritional and medicinal aspects of D-amino acids, including this compound, demonstrating their potential in various health-related applications.
Neurobiology and Cell Culture : The role of this compound in neurobiology and cell culture was studied by (Hatten, 1981), who investigated the assembly patterns of embryonic mouse cerebellar cells on carbohydrate-derivatized polylysine culture substrata.
Agricultural and Animal Feed Applications : The impact of this compound on growth performance and carcass characteristics in broiler chickens was examined in a study by (Ghoreyshi et al., 2019), highlighting its potential use in animal nutrition.
Amino Acid Metabolism in Plants : The catabolism of lysine in plants, a process important for agricultural productivity, was researched by (Arruda, Kemper, Papes, & Leite, 2000), providing insights into plant biochemistry involving lysine derivatives.
Eigenschaften
Molekularformel |
C6H15N2O2+ |
|---|---|
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
(3R)-3,6-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/p+1/t5-/m1/s1 |
InChI-Schlüssel |
QKEWQOJCHPFEAF-RXMQYKEDSA-O |
Isomerische SMILES |
C(C[C@H](CC(=O)[O-])[NH3+])C[NH3+] |
Kanonische SMILES |
C(CC(CC(=O)[O-])[NH3+])C[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




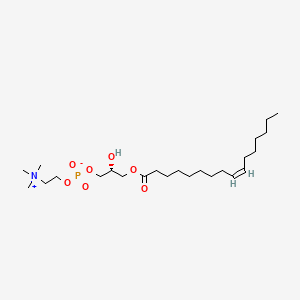
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)
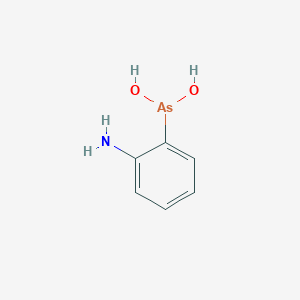
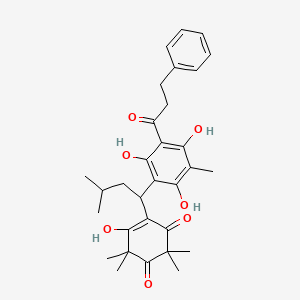

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)


